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Introduction
PR-39 is a proline- and arginine-rich antimicrobial peptide that has been identified as a potent

regulator of angiogenesis, the physiological process through which new blood vessels form

from pre-existing ones. This process is critical in various physiological and pathological

conditions, including wound healing, embryonic development, and tumor growth. PR-39
promotes angiogenesis by inhibiting the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-

1α), a key transcription factor that upregulates the expression of several pro-angiogenic genes,

including Vascular Endothelial Growth Factor (VEGF).[1] The endothelial cell tube formation

assay is a widely used in vitro method to assess the angiogenic potential of compounds by

evaluating the ability of endothelial cells to form capillary-like structures on a basement

membrane matrix.[2][3]

This document provides detailed application notes and a comprehensive protocol for

conducting an angiogenesis tube formation assay to evaluate the effects of PR-39.

Data Presentation
The following table summarizes representative quantitative data from a hypothetical PR-39
angiogenesis tube formation assay. The data illustrates the dose-dependent effect of PR-39 on

key angiogenic parameters.
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Treatment
Group

Concentration
Total Tube
Length
(µm/field)

Number of
Branch
Points/field

Number of
Loops/field

Vehicle Control 0 µM 1500 ± 120 25 ± 5 10 ± 3

PR-39 0.1 µM 2500 ± 200 45 ± 8 20 ± 4

PR-39 1 µM 4500 ± 350 80 ± 10 40 ± 6

PR-39 10 µM 4800 ± 400 85 ± 12 42 ± 7

Positive Control

(VEGF)
50 ng/mL 5000 ± 410 90 ± 11 45 ± 8

Negative Control

(Suramin)
30 µM 800 ± 90 10 ± 3 5 ± 2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols
This section provides a detailed methodology for performing the PR-39 angiogenesis tube

formation assay.

Materials
Human Umbilical Vein Endothelial Cells (HUVECs) (Passage 2-5)

Endothelial Cell Growth Medium-2 (EGM-2)

Fetal Bovine Serum (FBS)

PR-39 peptide (synthetic)

Vascular Endothelial Growth Factor (VEGF) (positive control)

Suramin (negative control)

Basement Membrane Extract (BME), such as Matrigel®
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96-well tissue culture plates

Calcein AM fluorescent dye

Phosphate Buffered Saline (PBS)

Trypsin-EDTA solution

Incubator (37°C, 5% CO₂)

Inverted fluorescence microscope with a digital camera

Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Experimental Workflow
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Fig 1. Experimental workflow for the PR-39 tube formation assay.
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Detailed Protocol
1. Preparation of BME-Coated Plates:

Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.

Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.

Ensure the BME is spread evenly across the surface of each well.

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

2. Cell Preparation and Seeding:

Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.

Wash the cells with PBS and detach them using Trypsin-EDTA.

Neutralize the trypsin and centrifuge the cells at 200 x g for 5 minutes.

Resuspend the cell pellet in EGM-2 medium (with reduced serum, e.g., 0.5-2% FBS) to a

final concentration of 2 x 10⁵ cells/mL.

Prepare treatment solutions of PR-39 (e.g., 0.1, 1, 10 µM), VEGF (50 ng/mL), and Suramin

(30 µM) in the same reduced-serum medium.

Add 100 µL of the cell suspension to each BME-coated well.

3. Treatment and Incubation:

Immediately after seeding the cells, add 100 µL of the respective treatment solutions or

vehicle control to each well.

Gently mix the contents of the wells.

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal incubation time

should be determined empirically, but robust tube formation is typically observed within this

window.[4]
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4. Staining and Imaging:

Carefully remove the culture medium from the wells without disturbing the delicate tube

network.

Wash the cells gently with pre-warmed PBS.

Prepare a 2 µM Calcein AM solution in PBS.

Add 100 µL of the Calcein AM solution to each well and incubate for 30 minutes at 37°C.

Remove the Calcein AM solution and wash the wells again with PBS.

Acquire images of the tube networks using an inverted fluorescence microscope at 4x or 10x

magnification.

5. Quantification of Tube Formation:

Analyze the captured images using image analysis software (e.g., ImageJ with the

Angiogenesis Analyzer plugin).

Quantify key parameters of angiogenesis, including:

Total tube length: The sum of the lengths of all tube segments.

Number of branch points: The number of points where three or more tubes intersect.

Number of loops: The number of enclosed areas formed by the tube network.

Signaling Pathway
PR-39 exerts its pro-angiogenic effects primarily through the stabilization of HIF-1α. Under

normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its

recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent

proteasomal degradation. PR-39 inhibits this degradation process, allowing HIF-1α to

accumulate, translocate to the nucleus, and activate the transcription of target genes that

promote various stages of angiogenesis.
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Fig 2. PR-39 signaling pathway in angiogenesis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b549460?utm_src=pdf-body-img
https://www.benchchem.com/product/b549460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The PR-39 angiogenesis tube formation assay is a robust and quantitative method for

evaluating the pro-angiogenic activity of this peptide. By following the detailed protocol and

understanding the underlying signaling pathway, researchers can effectively screen and

characterize the effects of PR-39 and related compounds on endothelial cell morphogenesis.

This assay serves as a valuable tool in the fields of drug discovery and vascular biology

research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b549460?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

